N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenylbutanamide
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Overview
Description
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenylbutanamide is a chemical compound with a unique structure that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenylbutanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds in the presence of a metal catalyst.
Attachment of the Phenylbutanamide Moiety: The final step involves the coupling of the pyrrolidinone intermediate with a phenylbutanamide derivative. This can be accomplished through amide bond formation reactions using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenylbutanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It serves as a probe in biochemical studies to investigate enzyme activity and protein interactions.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Comparison with Similar Compounds
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenylbutanamide can be compared with similar compounds such as:
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pivalamide: This compound shares the cyclopropyl and pyrrolidinone moieties but differs in the amide group, leading to distinct chemical properties and applications.
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-ethylthiophene-2-sulfonamide: This compound contains a thiophene ring, which imparts different electronic and steric effects compared to the phenylbutanamide moiety.
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-oxopyrimidin-1-yl)acetamide: The presence of a pyrimidinone ring in this compound results in unique interactions with biological targets.
Biological Activity
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenylbutanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound can be characterized by its unique structure, which includes a cyclopropyl group, a pyrrolidinone ring, and a phenylbutanamide moiety. The synthesis typically involves multi-step organic reactions:
- Formation of the Pyrrolidinone Ring : Cyclization of precursors under acidic or basic conditions.
- Introduction of the Cyclopropyl Group : Achieved through cyclopropanation reactions using diazo compounds.
- Attachment of the Phenylbutanamide Moiety : This is done via amide bond formation with coupling reagents like EDCI or DCC.
This compound exhibits its biological effects primarily through interaction with specific molecular targets. It may modulate enzyme activity involved in inflammatory pathways, thereby demonstrating potential anti-inflammatory and analgesic properties. The compound's mechanism likely involves binding to receptors or enzymes, influencing their activity to achieve therapeutic effects.
Pharmacological Properties
Research indicates that this compound has a wide range of pharmacological activities:
- Anti-inflammatory Effects : It inhibits enzymes associated with inflammation, potentially reducing pain and swelling.
- Analgesic Properties : The compound may act on pain pathways, providing relief in various conditions.
- Anticancer Potential : Preliminary studies suggest that it may have activity against certain cancer cell lines, although further research is needed to establish its efficacy in this area .
Research Findings and Case Studies
A review of recent literature provides insights into the biological activity of this compound:
Properties
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-16(8-4-7-13-5-2-1-3-6-13)18-14-11-17(21)19(12-14)15-9-10-15/h1-3,5-6,14-15H,4,7-12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYDWJJBSISULA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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